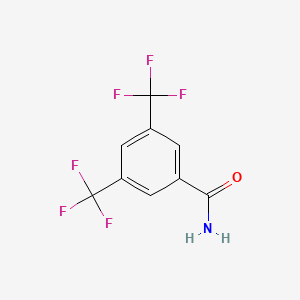

3,5-Bis(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOPIKHMZIOWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176772 | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-26-5 | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22227-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3,5-Bis(trifluoromethyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties. The 3,5-bis(trifluoromethyl)benzamide scaffold is a prime exemplar of this principle. The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing moieties that significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions.[1] This guide provides an in-depth examination of this compound, covering its fundamental properties, synthesis, applications, and handling, to empower researchers in leveraging its unique characteristics.

Core Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are the bedrock of any scientific investigation.

Identifier:

Structural and Quantitative Data:

| Property | Value | Source |

| Molecular Formula | C₉H₅F₆NO | [3][4][5] |

| Molecular Weight | 257.13 g/mol | [2][5] |

| IUPAC Name | This compound | [4] |

| Appearance | White crystalline solid (typical) | |

| Melting Point | Data varies by source, typically in the range of 150-160 °C | |

| Solubility | Log10 of Water solubility (mol/l) is available.[6] Generally soluble in organic solvents like THF, DMF, and alcohols. |

Synthesis Protocol: From Acid to Amide

The most common and reliable laboratory-scale synthesis of this compound involves a two-step process starting from the corresponding benzoic acid. This method ensures high purity and yield.

Experimental Rationale:

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. Direct amidation is often inefficient. Therefore, the process is facilitated by first converting the relatively unreactive carboxylic acid into a highly reactive acyl chloride. This "activated" intermediate readily reacts with an ammonia source to form the stable amide bond. Thionyl chloride (SOCl₂) is an excellent choice for this activation as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Workflow Diagram: Synthesis of this compound

Caption: A two-step synthesis workflow for this compound.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 3,5-bis(trifluoromethyl)benzoic acid (1 equivalent) to the flask.

-

Reagent Addition: Add a suitable solvent like toluene, followed by an excess of thionyl chloride (SOCl₂, ~2-3 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3,5-bis(trifluoromethyl)benzoyl chloride is often a yellow to brown oil or solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, cool a solution of concentrated aqueous ammonia (an excess, ~5-10 equivalents) in an ice bath (0 °C).

-

Acyl Chloride Addition: Dissolve the crude 3,5-bis(trifluoromethyl)benzoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran, THF). Slowly add this solution dropwise to the cold, stirring ammonia solution. A white precipitate will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the solid with cold water to remove any ammonium chloride salts.

-

Wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Dry the resulting white solid under vacuum. Purity can be assessed by melting point and NMR spectroscopy. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.

-

Applications in Research and Drug Development

The unique electronic properties imparted by the two -CF₃ groups make this compound and its derivatives valuable in several areas of research.

-

Pharmaceutical Intermediate: This compound is a key building block in the synthesis of more complex bioactive molecules.[1] For instance, it is an intermediate for compounds that act as substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory diseases and psychiatric disorders.[7] Derivatives have also been synthesized and investigated as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors for treating lipid disorders.[8]

-

Agrochemicals: The enhanced stability and lipophilicity are desirable traits for the development of new pesticides and herbicides, improving their efficacy and environmental persistence profiles.[1]

-

Materials Science: The fluorinated structure contributes to enhanced thermal and chemical resistance, making it a candidate for incorporation into high-performance polymers and advanced materials.[1]

Logical Relationship: From Core Scaffold to Application

Caption: Influence of core properties on the applications of the benzamide scaffold.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety.

-

Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[9]

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[9]

-

First Aid:

References

-

This compound (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

This compound. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Chemical Properties of this compound (CAS 22227-26-5). (n.d.). Cheméo. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2018). MDPI. Retrieved from [Link]

-

This compound. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2022). MDPI. Retrieved from [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2022). ProQuest. Retrieved from [Link]

-

Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. (2022). PubMed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 22227-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 8. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

Introduction: The Strategic Importance of Fluorination in Chemical Design

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamide for Researchers and Drug Development Professionals

This compound is a highly specialized organofluorine compound characterized by a central benzamide core flanked by two trifluoromethyl (-CF3) groups at the meta positions.[1] This unique molecular architecture is not a random assortment of atoms; it is a deliberate design that imparts a suite of valuable properties, making it a crucial intermediate and building block in diverse scientific fields.[2] The presence of the trifluoromethyl groups is paramount. These powerful electron-withdrawing moieties significantly enhance the compound's chemical stability, lipophilicity, and metabolic resistance.[2][3]

In the realm of drug discovery, these characteristics are highly sought after. The -CF3 groups can dramatically improve a drug candidate's ability to cross biological membranes, enhance its binding affinity to target proteins, and prolong its metabolic half-life, ultimately boosting its therapeutic efficacy.[3][4] Consequently, this compound and its precursors are instrumental in the synthesis of advanced pharmaceutical agents targeting a range of conditions, including metabolic disorders, cancer, and central nervous system (CNS) ailments.[2][3][5] Beyond medicine, its inherent thermal and chemical resistance makes it a valuable component in the development of high-performance polymers and advanced materials.[2][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications for professionals in research and development.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key data for this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 22227-26-5 | [1] |

| Molecular Formula | C₉H₅F₆NO | [1] |

| Molecular Weight | 257.13 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 163-167 °C | |

| Octanol/Water Partition Coefficient (LogP) | 3.1 | [1] |

| SMILES String | NC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F | |

| InChI Key | YNOPIKHMZIOWHS-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the amidation of a corresponding benzoic acid derivative. A common and efficient laboratory-scale approach starts from the commercially available 3,5-bis(trifluoromethyl)benzoic acid. This precursor is first converted to the more reactive acyl chloride, 3,5-bis(trifluoromethyl)benzoyl chloride, which then readily reacts with an ammonia source to yield the final benzamide product.

Experimental Protocol: Two-Step Synthesis from Benzoic Acid

This protocol outlines a representative synthesis workflow.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride

-

Reagents & Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 3,5-bis(trifluoromethyl)benzoic acid to the flask.

-

Chlorination: Add thionyl chloride (SOCl₂) in excess (e.g., 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux for several hours until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-bis(trifluoromethyl)benzoyl chloride, a clear liquid, is often used directly in the next step without further purification.[7]

Step 2: Amidation to form this compound

-

Setup: Cool the crude 3,5-bis(trifluoromethyl)benzoyl chloride in an ice bath.

-

Ammonia Addition: Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) to the stirred acyl chloride. This reaction is highly exothermic and should be performed with caution.

-

Precipitation: The benzamide product will precipitate as a white solid. Continue stirring in the ice bath for approximately 30-60 minutes to ensure complete reaction.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted ammonia and ammonium salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline white solid.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Core Applications in Drug Discovery and Development

The true value of this compound lies in its role as a strategic building block for creating complex, biologically active molecules.[2] The bis(trifluoromethyl)phenyl moiety it provides is a privileged scaffold in modern medicinal chemistry.

Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The incorporation of the 3,5-bis(trifluoromethyl)phenyl group into a drug candidate can confer several advantages:

-

Increased Lipophilicity: The fluorine atoms increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes and the blood-brain barrier.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF3 groups shield the aromatic ring from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.[3]

-

Modulation of Acidity/Basicity: As strong electron-withdrawing groups, the -CF3 substituents can significantly alter the pKa of nearby functional groups, which can fine-tune the drug's interaction with its biological target.[3]

Therapeutic Targets and Applications

Derivatives of this compound have shown promise in a variety of therapeutic areas:

-

Metabolic Diseases (CETP Inhibitors): Novel benzamide derivatives incorporating this scaffold have been synthesized and evaluated as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[5] CETP inhibition is a therapeutic strategy to raise levels of high-density lipoprotein (HDL) cholesterol, which is considered beneficial for treating hyperlipidemia and associated cardiovascular diseases.[5]

-

Oncology: The compound serves as an intermediate in the synthesis of molecules for cancer therapies.[2]

-

Neuroscience (Substance P Antagonists): The precursor, 3,5-bis(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of antagonists for the substance P (neurokinin-1) receptor.[8] These antagonists have applications in treating emesis, psychiatric disorders, and inflammatory conditions.[8]

Logical Framework for Application in Medicinal Chemistry

Caption: Role of the scaffold in drug development.

Applications in Agrochemicals and Materials Science

The robust nature of the 3,5-bis(trifluoromethyl)phenyl moiety also lends itself to non-pharmaceutical applications.

-

Agrochemicals: The compound is used as an intermediate in creating new crop protection products, where enhanced stability and biological activity can lead to more effective pesticides and herbicides.[2][9]

-

Materials Science: It is employed in the synthesis of specialty polymers. The fluorinated groups contribute to enhanced thermal stability and chemical resistance, making the resulting materials suitable for high-performance applications.[2][6]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

GHS Hazard Statements: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn at all times. For handling the powder, a type N95 (US) respirator or equivalent may be necessary to avoid inhalation.[1]

-

Storage: It should be stored in a well-ventilated area, below +30°C, in a tightly sealed container.[10] It is classified as a combustible solid.

Conclusion

This compound is far more than a simple organic molecule; it is a powerful and versatile tool in the hands of researchers and developers. Its defining structural features—the twin trifluoromethyl groups—provide a reliable method for enhancing the lipophilicity, metabolic stability, and biological activity of target molecules. From designing next-generation pharmaceuticals for metabolic and CNS disorders to engineering robust, high-performance materials, this compound serves as a cornerstone intermediate. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for professionals seeking to leverage the unique advantages of strategic fluorination in their research and development endeavors.

References

-

LookChem. Cas 328-74-5, 3,5-Bis(trifluoromethyl)aniline. Available from: [Link]

-

Cheméo. Chemical Properties of this compound (CAS 22227-26-5). Available from: [Link]

-

Pharmaffiliates. 3,5-Bis(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Strategic Intermediate. Available from: [Link]

-

International Union of Crystallography. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

-

NIST. This compound. Available from: [Link]

-

MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Available from: [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

ProQuest. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Available from: [Link]

-

PubMed. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Available from: [Link]

-

ACS Publications. Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Available from: [Link]

-

American Chemical Society. Improved synthesis of 1-(azidomethyl)-3, 5-bis-(trifluoromethyl) benzene: development of batch and microflow azide processes. Available from: [Link]

-

LookChem. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8. Available from: [Link]

-

Pharmaffiliates. The Role of 3-(Trifluoromethyl)benzamide in Pharmaceutical Synthesis. Available from: [Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]

Sources

- 1. This compound | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8, Paid sample available [jinghuifluo.com]

- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamide: Structure, Synthesis, and Applications

Introduction: The Significance of Fluorinated Benzamides

3,5-Bis(trifluoromethyl)benzamide is a highly specialized chemical compound distinguished by its unique structural features—a central benzamide core flanked by two trifluoromethyl (CF₃) groups.[1] These electron-withdrawing CF₃ groups are not mere decorations; they fundamentally alter the molecule's physicochemical properties, enhancing its chemical stability, lipophilicity, and metabolic resistance.[1][2] This unique combination of attributes makes this compound a valuable and versatile building block in several high-stakes research and development sectors.[2] Its primary utility lies in its role as a key intermediate in the synthesis of complex bioactive molecules for pharmaceuticals and agrochemicals, as well as in the development of advanced, high-performance materials.[1][2] This guide provides a comprehensive overview of its structure, detailed synthetic methodologies with underlying chemical principles, and its critical applications in modern science.

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its reactivity and utility. The molecule consists of a benzene ring substituted with a carboxamide group (-C(=O)NH₂) and two trifluoromethyl groups at the meta positions (3 and 5).

Molecular Structure Diagram

Caption: 2D structure of this compound.

Key Physicochemical and Identification Data

The fundamental properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 22227-26-5 | [3][4][5] |

| Molecular Formula | C₉H₅F₆NO | [3][5][6] |

| Molecular Weight | 257.13 g/mol | [3][6] |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | [3][7][8] |

| InChIKey | YNOPIKHMZIOWHS-UHFFFAOYSA-N | [3][4][5] |

| Appearance | White to Off-White Solid | [9] |

| Spectroscopic Data | IR and Mass spectra are available | [4][5] |

Part 2: Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid or benzoyl chloride precursors. The choice of route depends on factors such as scale, required purity, and available reagents. The most common and industrially scalable approach involves the conversion of 3,5-bis(trifluoromethyl)benzoic acid into its more reactive acyl chloride derivative, followed by amination.

Overview of Synthetic Pathways

Caption: Workflow for the synthesis of the acyl chloride intermediate.

Step C: Amination of 3,5-Bis(trifluoromethyl)benzoyl Chloride

Causality: The resulting 3,5-bis(trifluoromethyl)benzoyl chloride is a potent acylating agent. [10]The chlorine atom is an excellent leaving group, and the carbonyl carbon is highly electrophilic. When treated with a nucleophile like ammonia, a vigorous nucleophilic acyl substitution reaction occurs. [11]The reaction with a concentrated ammonia solution is typically very fast and exothermic, producing the stable amide product and hydrogen chloride (HCl). [12][11]An excess of ammonia is used not only to act as the nucleophile but also to neutralize the HCl byproduct, forming ammonium chloride (NH₄Cl), which prevents the protonation and deactivation of the remaining ammonia. [12]

Route 2: Direct Amidation of Carboxylic Acid

While less common for large-scale synthesis due to the harsh conditions required, direct amidation is a viable alternative. This method involves two conceptual stages:

-

Salt Formation: The carboxylic acid first reacts with ammonia (often from ammonium carbonate) in an acid-base reaction to form an ammonium carboxylate salt. [11][13]2. Thermal Dehydration: This salt is then heated strongly to eliminate a molecule of water, forming the amide bond. [11][14]The equilibrium must be shifted towards the product, often by removing the water as it forms. [15][16] Causality: This direct approach suffers from poor atom economy in some contexts and requires high temperatures, which can be incompatible with sensitive functional groups. [15]The initial acid-base reaction is fast, but the subsequent dehydration is slow and requires significant energy input. [13][17]

Part 3: Experimental Protocols

The following protocols are generalized procedures based on established chemical principles for amide synthesis. [11]Researchers should adapt these methods based on laboratory-specific conditions and safety protocols.

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl gas).

-

Charging: Add 1.0 equivalent of 3,5-bis(trifluoromethyl)benzoic acid to the flask.

-

Reagent Addition: Carefully add an excess (e.g., 2-3 equivalents) of thionyl chloride (SOCl₂), optionally in an inert solvent like toluene. A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.

-

Reaction: Gently heat the mixture to reflux (typically around 80°C) and maintain for 1-3 hours, or until the evolution of gas ceases.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation).

-

Product: The resulting crude 3,5-bis(trifluoromethyl)benzoyl chloride, a liquid, is often used in the next step without further purification. [18][19]

Protocol 2: Synthesis of this compound from Benzoyl Chloride

-

Setup: In a fume hood, place a beaker or flask containing an excess of concentrated aqueous ammonia solution (e.g., 10 equivalents) in an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly and carefully add the 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the cold, stirred ammonia solution.

-

Reaction: A vigorous reaction will occur, and a white solid (a mixture of the amide product and ammonium chloride) will precipitate immediately. [11]4. Isolation: Stir the mixture for a short period (e.g., 30 minutes) to ensure the reaction is complete.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove the water-soluble ammonium chloride byproduct.

-

Drying: Dry the resulting white solid (this compound) under vacuum to obtain the final product. Recrystallization from a suitable solvent can be performed for higher purity if needed.

Part 4: Applications in Research and Industry

The unique properties conferred by the trifluoromethyl groups make this compound and its derivatives highly sought after in several fields.

-

Pharmaceutical Development: This compound is a vital intermediate for synthesizing a wide array of pharmaceuticals. [1]Its derivatives have been investigated as potent inhibitors of enzymes like acetyl- and butyrylcholinesterase for potential use in treating dementia, and as Cholesteryl Ester Transfer Protein (CETP) inhibitors for managing lipid disorders. [20][21]The CF₃ groups enhance lipophilicity, which can improve a drug's ability to cross cell membranes and interact with biological targets. [1][10]* Agrochemicals: It serves as a foundational component in the creation of advanced agrochemicals, such as herbicides and pesticides. [1][18]The chemical stability imparted by the fluorinated groups contributes to the longevity and efficacy of these products in the field. [1][10]* Material Science: The benzamide is used in the development of specialty polymers and advanced coatings. [1][10]Materials incorporating this moiety often exhibit superior thermal stability and chemical resistance, making them suitable for high-performance applications. [1][2]* Organic Synthesis: As a versatile building block, it facilitates the construction of complex molecular architectures, enabling chemists to create novel compounds with tailored properties for a wide range of applications. [2]

References

-

The preparation of amides - Chemguide. (URL: [Link])

-

15.15: Formation of Amides - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of amides from carboxylic acids - Química Organica.org. (URL: [Link])

-

Mechanism for formation of amides from ammonium carboxylate salts - Chemistry Stack Exchange. (URL: [Link])

-

Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (URL: [Link])

-

This compound - NIST Chemistry WebBook. (URL: [Link])

-

This compound | C9H5F6NO | CID 519927 - PubChem. (URL: [Link])

-

This compound - NIST Chemistry WebBook. (URL: [Link])

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI. (URL: [Link])

-

This compound - gsrs. (URL: [Link])

-

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed. (URL: [Link])

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (URL: [Link])

-

N-(3,5-Bis-trifluoromethyl-phenyl)-4-chloro-2-trifluoromethyl-benzamide - PubChem. (URL: [Link])

-

Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed. (URL: [Link])

-

The Versatility of 3,5-Bis(trifluoromethyl)benzoyl Chloride in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- Process for the synthesis of 3,5-bis(trifluoromethyl)

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - ProQuest. (URL: [Link])

-

3,5-Bis(trifluoromethyl)benzoyl chloride - ChemBK. (URL: [Link])

-

3,5-Bis(Trifluoromethyl)Benzamidine Hydrochloride - MySkinRecipes. (URL: [Link])

-

Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes - ACS Publications. (URL: [Link])

-

Improved synthesis of 1-(azidomethyl)-3, 5-bis-(trifluoromethyl) benzene: development of batch and microflow azide processes - American Chemical Society. (URL: [Link])

-

This compound (C9H5F6NO) - PubChemLite. (URL: [Link])

-

3,5-Bis(trifluoromethyl)benzoic acid - NIST Chemistry WebBook. (URL: [Link])

-

3,5-Bis(trifluoromethyl)benzoic acid - Chongqing Chemdad Co. ,Ltd. (URL: [Link])

-

N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - American Chemical Society. (URL: [Link])

-

N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - NIH. (URL: [Link])

-

3,5-Bis(trifluoromethyl)benzoyl Chloride 98.0+%, TCI America™ | Fisher Scientific. (URL: [Link])

-

3,5-Bis(trifluoromethyl)benzoyl chloride - Oakwood Chemical. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PubChemLite - this compound (C9H5F6NO) [pubchemlite.lcsb.uni.lu]

- 8. This compound (22227-26-5) for sale [vulcanchem.com]

- 9. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. nbinno.com [nbinno.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Khan Academy [khanacademy.org]

- 13. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Characterization, and DFT Studies of <i>N</i>-(3,5-<i>Bis</i>(trifluoromethyl)benzyl)stearamide - ProQuest [proquest.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chembk.com [chembk.com]

- 19. 3,5-Bis(trifluoromethyl)benzoyl chloride [oakwoodchemical.com]

- 20. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prudent Researcher's Companion: A Technical Guide to the Safe Handling and Application of 3,5-Bis(trifluoromethyl)benzamide

This guide provides an in-depth technical overview of 3,5-Bis(trifluoromethyl)benzamide, a versatile building block in contemporary drug discovery and material science. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of safety data, offering a cohesive narrative grounded in the principles of chemical reactivity and empirical evidence. Herein, we dissect the causality behind safe handling protocols, empowering the scientist with the knowledge to not only follow procedures but to understand their critical importance.

Compound Profile and Significance

This compound, with the CAS Number 22227-26-5, is a solid, crystalline compound.[1] Its molecular structure, featuring a benzamide core flanked by two highly electronegative trifluoromethyl (CF₃) groups, imparts unique properties that are highly sought after in medicinal chemistry.[2] These CF₃ groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound serves as a key intermediate in the synthesis of a range of bioactive molecules, including potential Cholesteryl Ester Transfer Protein (CETP) inhibitors for treating lipid disorders and cholinesterase inhibitors for neurodegenerative diseases.[4][5]

| Property | Value | Source |

| Molecular Formula | C₉H₅F₆NO | [6][7] |

| Molecular Weight | 257.13 g/mol | [6][7] |

| CAS Number | 22227-26-5 | [1][7] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 163-167 °C | [1] |

| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water. | [8] |

Hazard Identification and Risk Assessment: A Self-Validating Approach

The safe handling of any chemical begins with a thorough understanding of its potential hazards. While various suppliers provide Safety Data Sheets (SDS), there can be minor discrepancies in classification. A prudent researcher must synthesize this information to form a conservative and comprehensive risk assessment.

Primary Hazards:

-

Skin Irritation (H315): Causes skin irritation.[9]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[9]

-

Respiratory Irritation (H335): May cause respiratory irritation.[9]

Expert Insight: The irritant nature of this compound can be attributed to its chemical properties. The amide functional group can act as a hydrogen bond donor and acceptor, potentially interacting with biological macromolecules in the skin, eyes, and respiratory tract. The trifluoromethyl groups, being highly lipophilic, may facilitate the absorption of the compound into tissues, exacerbating the irritant effect.

Contradictory Data and the Precautionary Principle: It is worth noting that some suppliers may classify this compound as non-hazardous. In such instances, the principle of precaution dictates that the more stringent classification should be adopted to ensure the highest level of safety.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: Ensure adequate general ventilation in the laboratory.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[9]

-

Respiratory Protection: For situations with a potential for high dust exposure, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[10]

-

Protective Clothing: A lab coat should be worn at all times.

Logical Workflow for Handling this compound

Caption: A logical workflow for the safe handling of this compound.

Safe Storage and Incompatibility: Understanding the Reactivity Profile

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials.

Incompatibilities:

-

Strong Oxidizing Agents: The benzamide moiety can be susceptible to oxidation.

-

Strong Reducing Agents: The trifluoromethyl groups are generally stable, but the amide functionality can be reduced.

-

Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond.[9]

Thermal Decomposition: When heated to decomposition, this compound can emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.[9]

Emergency Procedures: A Plan for Every Contingency

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Experimental Protocol: Synthesis of a CETP Inhibitor Precursor

The following is a representative, step-by-step protocol for the synthesis of a novel N-arylmethylamide derivative, a precursor for potential cholinesterase inhibitors, adapted from the literature.[11] This protocol illustrates the practical application of this compound and the rationale behind the procedural steps.

Reaction: Amide coupling of a carboxylic acid with 3,5-bis(trifluoromethyl)benzylamine.

Materials:

-

Carboxylic acid derivative (e.g., Compound 20a from the cited literature)

-

3,5-Bis(trifluoromethyl)benzylamine

-

TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) - Coupling Agent

-

DIEA (N,N-Diisopropylethylamine) - Base

-

Dichloromethane (DCM) - Solvent

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid derivative (2.0 mmol) and 3,5-bis(trifluoromethyl)benzylamine (2.0 mmol) in dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Dichloromethane is a common solvent for amide coupling reactions due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal after the reaction.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Rationale: The addition of the coupling agent and base can be exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of byproducts.

-

-

Addition of Reagents: To the cooled solution, add TBTU (3.0 mmol) and DIEA (3.0 mmol).

-

Rationale: TBTU is a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. DIEA is a non-nucleophilic base that neutralizes the acidic byproducts of the reaction, driving the reaction to completion.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Rationale: The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion.

-

-

Workup and Purification: Once the reaction is complete, the product is isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.

Experimental Workflow for Amide Coupling

Sources

- 1. This compound 97 22227-26-5 [sigmaaldrich.com]

- 2. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors [ouci.dntb.gov.ua]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (CAS 22227-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. This compound 97 22227-26-5 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

3,5-Bis(trifluoromethyl)benzamide molecular weight and formula

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamide for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. We will delve into its fundamental properties, synthesis, characterization, and critical applications, providing field-proven insights grounded in authoritative data.

Core Compound Identity and Physicochemical Properties

This compound is a synthetically valuable organic compound distinguished by a central benzamide ring symmetrically substituted with two highly electronegative trifluoromethyl (CF₃) groups. These CF₃ groups are instrumental in modifying the molecule's electronic properties, lipophilicity, and metabolic stability, making it a prized building block in medicinal chemistry and materials science.[1]

The presence of these fluorine-rich groups significantly enhances interactions with biological targets and improves the pharmacokinetic profile of derivative molecules.[1] Its stability and unique electronic nature make it a versatile intermediate for creating potent therapeutic agents and high-performance materials.[1]

Table 1: Core Identifiers and Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₆NO | [1][2][3][4][5][6] |

| Molecular Weight | 257.13 g/mol | [2][3][5][6] |

| CAS Number | 22227-26-5 | [3][4][5][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 162 - 167 °C | [1] |

| PubChem CID | 519927 | [1][5] |

| EC Number | 244-849-7 | [3] |

| InChIKey | YNOPIKHMZIOWHS-UHFFFAOYSA-N | [4] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the amidation of its carboxylic acid precursor, 3,5-bis(trifluoromethyl)benzoic acid. This precursor is itself synthesized from commercially available starting materials.[8][9] Understanding this multi-step process is crucial for ensuring high purity and yield.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction

The key precursor is prepared via a Grignard carboxylation reaction.[8] This well-established organometallic reaction is chosen for its efficiency and scalability.

Protocol Rationale:

-

Grignard Formation: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium metal in an ether solvent like tetrahydrofuran (THF) to form the Grignard reagent. The ether solvent is critical as it solvates the magnesium ion, stabilizing the reagent.[8]

-

Carboxylation: The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (introduced as dry ice or CO₂ gas). This step must be conducted at low temperatures (e.g., below 0°C) to minimize side reactions.[8]

-

Acidic Workup: A final treatment with a strong acid (like HCl) protonates the resulting carboxylate salt to yield the desired 3,5-bis(trifluoromethyl)benzoic acid as a solid product.[8][9]

Caption: Workflow for Grignard carboxylation to produce the key acid intermediate.

Step 2: Amidation to Form this compound

With the carboxylic acid in hand, the final step is the formation of the primary amide. While direct thermal condensation with an ammonia source is possible, it often requires harsh conditions.[10] A more controlled and common laboratory approach involves activating the carboxylic acid.

Protocol Rationale:

-

Activation of Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial because the hydroxyl group of the carboxylic acid is a poor leaving group. The resulting acyl chloride is a highly reactive electrophile.

-

Nucleophilic Acyl Substitution: The acyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia, or ammonium chloride with a base). The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the stable amide bond.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound (CAS 22227-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 9. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 10. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]

role of 3,5-Bis(trifluoromethyl)benzamide in agrochemical synthesis

An In-depth Technical Guide for Agrochemical Synthesis: The Strategic Role of 3,5-Bis(trifluoromethyl)benzamide

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms has become a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and target affinity. The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, is a privileged structural motif found in a range of potent active ingredients. This technical guide provides an in-depth examination of this compound, not as an end-product, but as a crucial and versatile synthetic intermediate. We will explore its role as a stable precursor to the key building block, 3,5-bis(trifluoromethyl)aniline, and detail the subsequent synthetic pathways toward major classes of agrochemicals, including phenylurea herbicides and benzoylurea insecticides. This paper synthesizes field-proven insights with established chemical principles to provide researchers and development professionals with a comprehensive resource for leveraging this powerful synthon.

Introduction: The Power of the Bis(trifluoromethyl)phenyl Moiety

In the competitive landscape of agrochemical development, the trifluoromethyl (-CF3) group is an invaluable tool for molecular design.[1] Its unique combination of high electronegativity, steric bulk, and metabolic resilience profoundly influences a molecule's biological activity.[2] When two such groups are placed in a meta arrangement on a phenyl ring, as in the 3,5-bis(trifluoromethyl)phenyl scaffold, these effects are amplified. This specific substitution pattern creates a highly electron-deficient aromatic system that significantly impacts the acidity of adjacent functional groups and modulates binding interactions with target proteins.[3]

Key properties imparted by the 3,5-bis(trifluoromethyl)phenyl moiety include:

-

Enhanced Lipophilicity: The fluorine atoms increase the molecule's ability to partition into fatty environments, improving its penetration through plant cuticles and insect exoskeletons.[4]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, leading to greater persistence and a longer duration of action for the agrochemical.[1]

-

Modulated Electronic Properties: The potent electron-withdrawing nature of two -CF3 groups can fine-tune the reactivity and binding affinity of the entire molecule, often leading to higher potency.[2]

While several molecules containing this scaffold can be used as starting materials, this compound (CAS 22227-26-5) serves as a particularly useful and stable precursor in multi-step synthetic campaigns.[5]

The Central Role of this compound as a Precursor

This compound is a stable, crystalline solid that is readily handled and stored.[6] Its primary role in agrochemical synthesis is not as a direct reactant for the final product, but as a synthetic intermediate that is reliably converted into the more versatile, yet more reactive, 3,5-bis(trifluoromethyl)aniline. This two-step approach, starting from the benzamide, offers greater control and stability in the early phases of a complex synthesis.

| Property | Value | Source |

| Molecular Formula | C9H5F6NO | [7] |

| Molar Mass | 257.13 g/mol | [6] |

| Appearance | White crystalline solid | [8] |

| CAS Number | 22227-26-5 | [9] |

Key Transformation: From Benzamide to Aniline via Hofmann Rearrangement

The conversion of an amide to a primary amine with one fewer carbon atom is a classic and powerful transformation known as the Hofmann rearrangement. This reaction is the pivotal step that unlocks the synthetic potential of this compound, converting it into the essential 3,5-bis(trifluoromethyl)aniline building block.

The reaction proceeds by treating the benzamide with a strong base, such as sodium hydroxide, and an oxidizing agent like bromine or, more conveniently, sodium hypochlorite (bleach) or trichloroisocyanuric acid (TCCA).[10] The reaction mechanism involves the deprotonation of the amide, followed by halogenation at the nitrogen. A subsequent deprotonation and rearrangement lead to an isocyanate intermediate, which is then hydrolyzed in situ to the desired aniline, releasing carbon dioxide.[10]

Caption: Hofmann rearrangement workflow for aniline synthesis.

Protocol: Synthesis of 3,5-Bis(trifluoromethyl)aniline

This protocol is a representative example based on the principles of the Hofmann rearrangement and established syntheses of related anilines.[10] Researchers should perform their own optimization and safety assessments.

-

Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare a solution of sodium hydroxide (2.2 eq.) in water. Cool the solution to 0-5 °C in an ice bath.

-

Bromination: Slowly add bromine (1.1 eq.) to the cold sodium hydroxide solution while stirring vigorously to form a sodium hypobromite solution in situ. Maintain the temperature below 10 °C.

-

Amide Addition: Add this compound (1.0 eq.) to the hypobromite solution portion-wise, ensuring the temperature remains between 0-10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with a saturated salt solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude 3,5-bis(trifluoromethyl)aniline can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[11]

| Property | Value | Source |

| CAS Number | 328-74-5 | [12] |

| Molar Mass | 229.12 g/mol | [11] |

| Density | 1.467 g/mL at 25 °C | [11] |

| Boiling Point | 85 °C / 15 mmHg | [11] |

Application in Phenylurea Herbicide Synthesis

Phenylurea herbicides are a major class of agrochemicals that act by inhibiting photosynthesis at photosystem II.[13] The herbicide Fluometuron is a well-known example.[8] The synthesis of these compounds typically involves the reaction of a substituted phenyl isocyanate with dimethylamine. The required isocyanate is readily prepared from the corresponding aniline.

Caption: General synthetic route to Phenylurea Herbicides.

Protocol: Synthesis of a Fluometuron Analogue

This protocol is adapted from the synthesis of Fluometuron.[14]

-

Isocyanate Formation: In a suitable solvent (e.g., toluene), treat 3,5-bis(trifluoromethyl)aniline (1.0 eq.) with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a catalyst. This reaction is hazardous and requires appropriate safety precautions. The reaction yields 3,5-bis(trifluoromethyl)phenyl isocyanate.

-

Amination: The resulting isocyanate solution is then reacted with dimethylamine gas or an aqueous solution of dimethylamine under controlled temperature conditions.

-

Isolation: The reaction mixture is heated to reflux, followed by cooling to induce crystallization. The solid product is isolated by centrifugation or filtration, washed, and dried.

| Parameter | Result | Source |

| Product Class | Phenylurea Herbicide | [14] |

| Example Yield | ~97% | [14] |

| Example Purity | >98% | [14] |

Application in Benzoylurea Insecticide Synthesis

Benzoylphenylureas are a class of insect growth regulators (IGRs) that interfere with chitin synthesis, disrupting the molting process in insects. The synthesis of these complex molecules often involves the coupling of a substituted aniline with a benzoyl isocyanate. A patent describes the synthesis of potent insecticides using a chlorinated version of 3,5-bis(trifluoromethyl)aniline.[15]

Protocol: Synthesis of a 2-Chloro-3,5-bis(trifluoromethyl)phenylbenzoyl Urea Derivative

This protocol is based on the methodology described in patent CN1225626A.[15]

-

Isocyanate Preparation: 2,6-Difluorobenzamide is reacted with oxalyl chloride to form 2,6-difluorobenzoyl isocyanate. The reaction solvent and excess oxalyl chloride are removed under vacuum.

-

Coupling Reaction: The prepared isocyanate is dissolved in an anhydrous solvent like 1,2-dichloroethane.

-

Aniline Addition: 2-Chloro-3,5-bis(trifluoromethyl)aniline (prepared via methods analogous to those for the non-chlorinated version) is added to the isocyanate solution.

-

Reaction and Isolation: The mixture is allowed to react for several hours. The resulting solid product is filtered, washed with a solvent like methanol, and dried to yield the final benzoylurea insecticide. A reported yield for this type of reaction is approximately 93%.[15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantitative structure-transformation relationships of sulfonylurea herbicides. | Semantic Scholar [semanticscholar.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Quantitative structure-transformation relationships of sulfonylurea herbicides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 8. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 3,5-ビス(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3,5-Bis(trifluoromethyl)aniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. Fluometuron - Wikipedia [en.wikipedia.org]

- 14. CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents [patents.google.com]

- 15. CN1225626A - 2-Chloro-3,5-bis(trifluoromethyl)phenylbenzoyl urea derivative and its preparation method - Google Patents [patents.google.com]

A-Z Guide to 3,5-Bis(trifluoromethyl)benzamide: A Keystone Building Block in Modern Organic Synthesis

Abstract: 3,5-Bis(trifluoromethyl)benzamide is a uniquely functionalized aromatic amide that has garnered significant attention as a versatile building block in organic synthesis. The presence of two sterically demanding and powerfully electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring imparts distinct chemical properties, including enhanced thermal and chemical stability, increased lipophilicity, and modified electronic characteristics.[1][2] These attributes make it an invaluable intermediate in the synthesis of a wide array of functional molecules, from potent pharmaceuticals to advanced materials.[1][3] This in-depth technical guide explores the synthesis, properties, and key synthetic transformations of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and application.

Core Characteristics of this compound

The strategic placement of two trifluoromethyl groups at the meta positions of the benzamide core profoundly influences its reactivity and physical properties. These CF₃ groups are strong σ-electron withdrawing and π-electron withdrawing moieties, which significantly decreases the electron density of the aromatic ring. This electronic modification enhances the acidity of the amide N-H protons and influences the regioselectivity of electrophilic aromatic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing synthetic routes and purification strategies.

| Property | Value | Source |

| CAS Number | 22227-26-5 | [4] |

| Molecular Formula | C₉H₅F₆NO | [4] |

| Molecular Weight | 257.13 g/mol | [4] |

| Melting Point | 163-167 °C | [5] |

| Appearance | Solid | [5] |

| logP (Octanol/Water) | 2.823 | [6] |

| Water Solubility (logS) | -3.85 | [6] |

Synthesis of the Building Block: Preparation of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the amidation of its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid.

Synthesis of the Precursor: 3,5-Bis(trifluoromethyl)benzoic Acid

A reliable method for preparing the benzoic acid precursor is through the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene followed by carboxylation with carbon dioxide.[7]

Workflow for 3,5-Bis(trifluoromethyl)benzoic Acid Synthesis:

Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid.

Detailed Protocol:

-

Grignard Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, add magnesium turnings and anhydrous tetrahydrofuran (THF).

-

Heat the mixture to reflux and add a small portion of a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to initiate the reaction.

-

Once the Grignard reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to -45 °C and bubble dry carbon dioxide gas through the solution with vigorous stirring.

-

Workup: Warm the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., toluene), combine the organic layers, and concentrate in vacuo to yield the crude product.

-

The product can be further purified by recrystallization.

Amide Bond Formation

With the carboxylic acid in hand, the formation of this compound can be achieved through standard amide coupling protocols. The choice of coupling reagent is critical to ensure high yields and purity.

Workflow for Amide Coupling:

General Amide Formation from the Benzoic Acid.

Detailed Protocol (via Acid Chloride):

-

Acid Chloride Formation: In a round-bottom flask, suspend 3,5-bis(trifluoromethyl)benzoic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux until the evolution of gas ceases, indicating the complete formation of the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound, which can be purified by recrystallization.

Key Synthetic Transformations and Applications

The utility of this compound as a building block stems from the reactivity of its amide functionality and the unique properties of the bis(trifluoromethyl)phenyl moiety.

Hofmann Rearrangement: Access to 3,5-Bis(trifluoromethyl)aniline

The Hofmann rearrangement provides a classic and efficient method to convert the primary amide into a primary amine with one fewer carbon atom, yielding the valuable intermediate 3,5-bis(trifluoromethyl)aniline.[8][9] This aniline derivative is a crucial precursor for many pharmaceuticals and agrochemicals.

Mechanism of the Hofmann Rearrangement:

Hofmann Rearrangement of the Benzamide.

Detailed Protocol:

-

In a suitable flask, dissolve this compound in a solution of sodium hydroxide in water.

-

Cool the solution in an ice bath and slowly add a solution of bromine in sodium hydroxide (sodium hypobromite, formed in situ).[8]

-

After the addition, warm the reaction mixture and heat as necessary to drive the rearrangement to completion.[9]

-

Cool the mixture and extract the product, 3,5-bis(trifluoromethyl)aniline, with an appropriate organic solvent.

-

Purify the product via distillation or column chromatography.

Synthesis of N-Substituted Amides and Bioactive Molecules

While this compound itself is a primary amide, its precursor, 3,5-bis(trifluoromethyl)benzoic acid, is widely used in amide coupling reactions with various amines to generate a diverse library of N-substituted amides. These compounds are of significant interest in medicinal chemistry.

-

CETP Inhibitors: Novel 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and identified as promising Cholesteryl Ester Transfer Protein (CETP) inhibitor lead compounds for the treatment of hyperlipidemia.[10]

-

Anticonvulsants: Benzamide analogues containing the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated potent anticonvulsant activity.[11]

-

Antibacterial Agents: Pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant bacteria, including MRSA.[12]

A general synthesis for an N-substituted amide is shown below:

Detailed Protocol for N-Substituted Amide Synthesis:

-

Activation: Dissolve 3,5-bis(trifluoromethyl)benzoic acid (1 equivalent) in an anhydrous solvent like DMF or DCM.

-

Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir for 10-15 minutes to form the active ester.

-

Coupling: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

-

Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Applications in Materials Science

The incorporation of the this compound motif into polymers and coatings can enhance their thermal and chemical stability.[1][3] The high fluorine content contributes to increased resistance to harsh chemical environments and unique surface properties.[3]

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound and its direct precursor, 3,5-bis(trifluoromethyl)benzoic acid, are powerful and versatile building blocks in organic synthesis. The unique electronic and steric properties imparted by the two trifluoromethyl groups provide access to a wide range of functional molecules with applications spanning from medicinal chemistry to materials science. A thorough understanding of its synthesis and reactivity, as detailed in this guide, enables researchers to effectively harness the potential of this valuable chemical intermediate for the development of novel compounds and materials.

References

- This compound - 22227-26-5 - Vulcanchem. (URL: )

-

This compound | C9H5F6NO | CID 519927 - PubChem. (URL: [Link])

-

Chemical Properties of this compound (CAS 22227-26-5) - Cheméo. (URL: [Link])

-

This compound - Cheméo. (URL: [Link])

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (URL: [Link])

-

Catalytic Activity of epi-Quinine-Derived 3,5- Bis(trifluoromethyl)benzamide in Asymmetric Nitro-Michael Reaction of Furanones - ElectronicsAndBooks. (URL: [Link])

-

This compound - NIST WebBook. (URL: [Link])

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI. (URL: [Link])

-

This compound - gsrs. (URL: [Link])

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - ProQuest. (URL: [Link])

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (URL: [Link])

-

(PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - ResearchGate. (URL: [Link])

-

This compound (97%) - Amerigo Scientific. (URL: [Link])

-

3,5-Bis(Trifluoromethyl)Benzamidine Hydrochloride - MySkinRecipes. (URL: [Link])

-

Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed. (URL: [Link])

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

-

Electrophilic Addition and Substitution Reactions of Bis((trifluoromethyl)sulfonyl)amide and Its N-Chloro Derivative. (URL: [Link])

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (URL: [Link])

-

Hofmann rearrangement - Wikipedia. (URL: [Link])

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])

-

Hofmann rearrangement (Hofmann degradation reaction) | Request PDF - ResearchGate. (URL: [Link])

-

The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. (URL: [Link])

- Process for the synthesis of 3,5-bis(trifluoromethyl)

-

(PDF) β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent - ResearchGate. (URL: [Link])

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC - NIH. (URL: [Link])

-

Synthesis of N-trifluoromethyl amides from carboxylic acids - eScholarship.org. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (22227-26-5) for sale [vulcanchem.com]

- 4. This compound | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 22227-26-5 [sigmaaldrich.com]

- 6. chemeo.com [chemeo.com]

- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Properties of 3,5-Bis(trifluoromethyl)benzamide for Material Science Applications

Introduction: The Strategic Importance of Fluorinated Benzamides in Advanced Materials

In the relentless pursuit of high-performance materials, the strategic incorporation of fluorine atoms into organic molecules has emerged as a transformative approach. The unique physicochemical properties of fluorine, such as its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond, impart remarkable characteristics to the resulting materials. Among the vast landscape of fluorinated compounds, 3,5-Bis(trifluoromethyl)benzamide stands out as a molecule of significant interest for material scientists. Its rigid aromatic core, coupled with two trifluoromethyl (-CF3) groups, bestows a unique combination of thermal stability, chemical inertness, and low dielectric properties.

This technical guide provides an in-depth exploration of the thermal properties of this compound, offering a blend of theoretical understanding and practical experimental insights. It is intended for researchers, scientists, and professionals in drug development and material science who seek to leverage the unique attributes of this compound in the design and synthesis of next-generation polymers and advanced functional materials. The strategic placement of the trifluoromethyl groups on the benzamide scaffold significantly enhances its utility in applications demanding high thermal and chemical resilience.[1]

Physicochemical and Predicted Thermal Properties